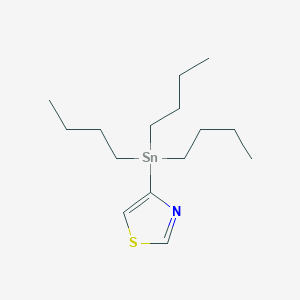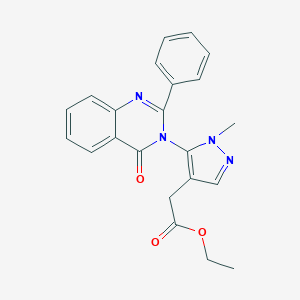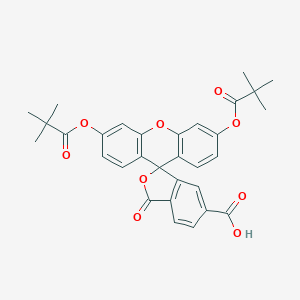
6-Carboxyfluorescein-Dipivalat
Übersicht
Beschreibung
6-Carboxyfluorescein dipivalate is a fluorescent dye widely used in various scientific applications. It is a derivative of 6-carboxyfluorescein, where the carboxyl group is esterified with pivalic acid. This modification enhances the compound’s stability and membrane permeability, making it a valuable tool in biological and chemical research .
Wissenschaftliche Forschungsanwendungen
6-Carboxyfluorescein dipivalate is extensively used as a fluorescent tracer in various scientific fields:
Wirkmechanismus
Target of Action
The primary target of 6-Carboxyfluorescein dipivalate is specific nucleic acid sequences in chromosomes, cell nucleus space, cells, and tissue samples . It is used in Fluorescent in situ hybridization (FISH), a routine technique of molecular cytogenetics .
Mode of Action
6-Carboxyfluorescein dipivalate interacts with its targets by binding to the complementary nucleic acid sequences. This interaction results in the labeling of these sequences, making them detectable under a fluorescence microscope .
Biochemical Pathways
It is known that the compound plays a crucial role in the fish technique, which is used to detect and localize the presence of specific dna sequences on chromosomes .
Pharmacokinetics
Given its use in cytogenetic studies, it can be inferred that the compound has a high reactivity and is suitable for terminal labeling of newly generated oligonucleotides .
Result of Action
The action of 6-Carboxyfluorescein dipivalate results in the labeling of specific nucleic acid sequences. This allows for the detection and localization of these sequences, thereby enabling the study of genetic abnormalities and other cytogenetic phenomena .
Action Environment
The action, efficacy, and stability of 6-Carboxyfluorescein dipivalate can be influenced by various environmental factors These may include the pH of the solution, the presence of other chemicals or substances, and the temperature.
Biochemische Analyse
Biochemical Properties
It is known to be used as a pH indicator in biological experiments due to its color change under acidic and alkaline conditions
Cellular Effects
It is known to be used in cell imaging, biological labeling, and as a fluorescent probe in research
Molecular Mechanism
It is known to emit fluorescence under ultraviolet excitation, which is used for studying protein structure and function, and for detecting and quantifying cellular components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-carboxyfluorescein dipivalate typically involves the esterification of 6-carboxyfluorescein with pivalic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of 6-carboxyfluorescein dipivalate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Carboxyfluorescein dipivalate undergoes hydrolysis to release 6-carboxyfluorescein and pivalic acid. This reaction is typically catalyzed by esterases or can occur under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Esterases, acidic or basic conditions.
Esterification: Pivalic anhydride, pyridine, anhydrous conditions.
Major Products:
Hydrolysis: 6-Carboxyfluorescein, Pivalic acid.
Vergleich Mit ähnlichen Verbindungen
5-Carboxyfluorescein Dipivalate: Similar in structure but differs in the position of the carboxyl group.
Fluorescein Diacetate: Another esterified fluorescein derivative used for similar applications.
Uniqueness: 6-Carboxyfluorescein dipivalate is unique due to its specific esterification with pivalic acid, which enhances its stability and membrane permeability compared to other fluorescein derivatives. This makes it particularly useful in applications requiring efficient cell labeling and tracking .
Eigenschaften
IUPAC Name |
3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O9/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31/h7-15H,1-6H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFJSCBMDRTLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112681 | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-17-7 | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using 6-carboxyfluorescein dipivalate as a starting material?
A1: 6-Carboxyfluorescein dipivalate is a valuable intermediate in the synthesis of isomerically pure 6-carboxyfluorescein [, ]. This is significant because separating the 5- and 6- isomers of carboxyfluorescein using traditional methods is challenging. Using 6-carboxyfluorescein dipivalate allows for the isolation of the desired 6-isomer in a multigram scale with high purity. This is particularly important for applications that require specific isomeric purity, such as fluorescent labeling and imaging.
Q2: How is 6-carboxyfluorescein dipivalate typically utilized in synthesis?
A2: 6-Carboxyfluorescein dipivalate itself is not the final product. It serves as a protected form of 6-carboxyfluorescein. The dipivalate groups protect the carboxyl group during synthesis and can be easily removed by hydrolysis when necessary []. This allows for further modifications and coupling reactions to occur specifically at the desired carboxyl group of 6-carboxyfluorescein, enabling the creation of various derivatives with specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


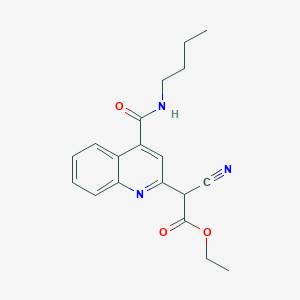
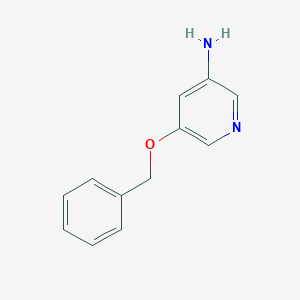
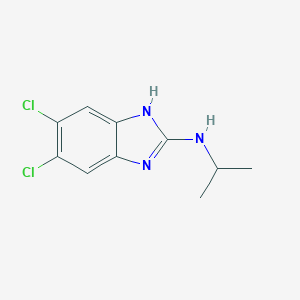
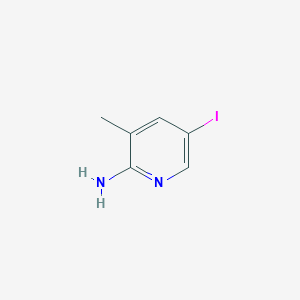
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B65840.png)
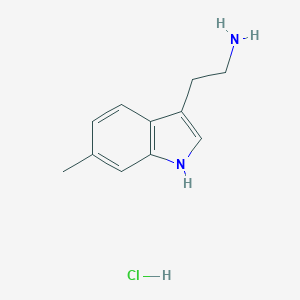

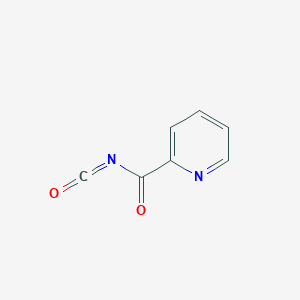
![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)
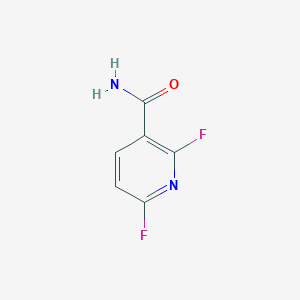
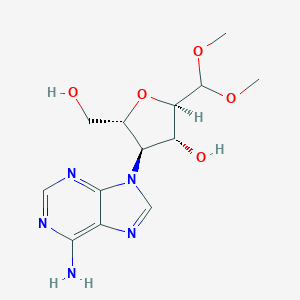
![5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile](/img/structure/B65866.png)
